4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide
Description
Properties
Molecular Formula |
C20H22ClFN4O2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22ClFN4O2/c21-16-2-1-3-18(12-16)25-8-10-26(11-9-25)20(28)24-14-19(27)23-13-15-4-6-17(22)7-5-15/h1-7,12H,8-11,13-14H2,(H,23,27)(H,24,28) |
InChI Key |
IRVAYTGLXHWXFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Formation of 1-(3-Chlorophenyl)Piperazine
In a representative procedure, piperazine reacts with 1-chloro-3-chloroarene under reflux in toluene with potassium iodide (KI) as a catalyst. The reaction mixture is maintained at 80°C for 2 hours, followed by refluxing for 12 hours. After cooling, the toluene layer is washed with water and treated with hydrochloric acid to isolate the product. This method achieves a 92% yield of the 1-(3-chlorophenyl)piperazine intermediate.
Key Reaction Conditions
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Piperazine | 10 g (0.12 mol) | Toluene | 80°C → Reflux | 14 h | 92% |
| 1-Chloro-3-chloroarene | 4.12 g (17.4 mmol) | Toluene | 80°C | 2 h | - |
| KI | 0.1 g | - | - | - | - |
Final Assembly via Amide Bond Formation
The activated glycine derivative is coupled to the piperazine intermediate to form the target carboxamide.
Coupling with HATU/DBU
A mixture of 1-(3-chlorophenyl)piperazine and the activated glycine derivative is heated at 75–90°C in DMF with DBU to accelerate the reaction.
Optimized Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 90°C | Maximizes rate |
| Reaction Time | 4.5 hours | Balances completion vs. degradation |
| DBU Equivalents | 2.0 equiv | Enhances nucleophilicity |
Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via preparative HPLC.
Alternative Pathways and Modifications
Reductive Amination
An alternative route involves reductive amination between 4-(3-chlorophenyl)piperazine-1-carbaldehyde and 2-[(4-fluorobenzyl)amino]acetamide using sodium cyanoborohydride (NaBH3CN) in methanol. This method avoids the need for coupling agents but requires stringent pH control (pH 4–6).
Comparative Yields
Challenges and Optimization Strategies
-
Byproduct Formation : Competing N-alkylation at the piperazine nitrogen can occur. Using a large excess of piperazine (5–10 equiv) suppresses this side reaction.
-
Solvent Choice : Toluene and DMF are preferred for their high boiling points and compatibility with polar intermediates.
-
Catalyst Loading : KI (10 mol%) accelerates NAS by stabilizing the transition state .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorophenyl Group
The 3-chlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the chlorine atom. Key reactions include:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydroxylation | NaOH (10%), 80°C, 6h | 3-hydroxyphenyl derivative | 72% | |
| Methoxy substitution | NaOMe, DMF, 120°C, 12h | 3-methoxyphenyl analog | 65% | |
| Amine substitution | NH₃ (aq), Cu catalyst, 100°C | 3-aminophenyl variant | 58% |
The chlorine atom's position (meta to the piperazine linkage) directs substitution to the para position relative to itself, as observed in analogous systems .
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reaction Pathway | Products | Application |
|---|---|---|---|
| 6M HCl, reflux, 8h | Acidic hydrolysis | Piperazine-1-carboxylic acid + amine | Precursor for further synthesis |
| 2M NaOH, 60°C, 4h | Basic hydrolysis | Piperazine-1-carboxylate + ammonia | Functional group interconversion |
Stoichiometric studies indicate 85–92% conversion under acidic conditions, compared to 70–78% under basic conditions.
Reduction of the Ketone Group
The 2-oxoethyl moiety (-CO-) is reducible to a hydroxyl or methylene group:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C, 2h | 2-hydroxyethyl derivative | 88% |
| LiAlH₄ | THF, 0°C → 25°C, 4h | 2-methylene analog | 94% |
Reduction pathways are critical for modifying the compound’s hydrophilicity and bioavailability .
Alkylation/Acylation of the Piperazine Ring
The secondary amines in the piperazine ring participate in alkylation and acylation:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | N-methylpiperazine derivative | 81% |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | N-acetylpiperazine variant | 76% |
These reactions enhance structural diversity for structure-activity relationship (SAR) studies .
Electrophilic Aromatic Substitution (EAS) on the Fluorobenzyl Group
The 4-fluorobenzyl group participates in EAS, with fluorine directing incoming electrophiles to the ortho/para positions:
| Electrophile | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1h | 3-nitro-4-fluorobenzyl derivative | 80% para |
| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 2h | 3-bromo-4-fluorobenzyl analog | 75% ortho |
Fluorine’s strong electron-withdrawing effect enhances reaction rates compared to non-halogenated analogs .
Condensation Reactions Involving the Amine Group
The primary amine in the fluorobenzylamino group forms Schiff bases via condensation with carbonyl compounds:
| Carbonyl Compound | Conditions | Product (Schiff Base) | Yield |
|---|---|---|---|
| Benzaldehyde | H₂O/CH₂Cl₂ (4:1), 25°C, 1h | N-benzylidene derivative | 89% |
| Cyclohexanone | Catalyst-free, 60°C, 2h | N-cyclohexylidene analog | 82% |
This catalyst-free protocol (developed in ) is efficient for C=N bond formation, achieving >85% yields in most cases.
Oxidation Reactions
The oxoethyl group and aromatic rings are susceptible to oxidation:
| Oxidizing Agent | Target Site | Product | Outcome |
|---|---|---|---|
| KMnO₄, H₂SO₄ | Oxoethyl group | Glycolic acid derivative | Degradation pathway |
| O₃, then H₂O₂ | Aromatic rings | Di-hydroxylated byproducts | Limited synthetic utility |
Oxidation pathways are less synthetically valuable but inform stability under oxidative conditions.
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from similar piperazine derivatives due to its unique substitution pattern:
| Compound | Chlorophenyl Reactivity | Fluorobenzyl Reactivity | Piperazine Alkylation Rate |
|---|---|---|---|
| Target Compound | High (NAS) | Moderate (EAS) | Fast (81% yield) |
| 4-(4-Fluorophenyl) analog | Low | High | Slow (62% yield) |
| N-Methylpiperazine variant | N/A | N/A | Very fast (94% yield) |
Key Mechanistic Insights
-
Steric Effects : The 3-chlorophenyl group hinders electrophilic attacks on the adjacent piperazine ring.
-
Electronic Effects : Fluorine’s −I effect increases the fluorobenzyl group’s susceptibility to nucleophilic dehalogenation.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance NAS yields by stabilizing transition states .
Scientific Research Applications
Anticancer Activity
Research indicates that piperazine derivatives, including 4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway, which is crucial in cancer biology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has documented that piperazine derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that modifications to the piperazine ring can enhance antimicrobial efficacy .
CNS Activity
Piperazine derivatives are known for their central nervous system (CNS) effects. This specific compound may possess anxiolytic or antidepressant properties due to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. Investigations into similar compounds have demonstrated their ability to modulate neurotransmitter levels, which is critical in treating mood disorders .
Synthetic Routes
The synthesis of this compound typically involves multi-step processes starting from readily available piperazine derivatives. Key synthetic routes include:
- Formation of Piperazine Ring : Initial reactions often involve the cyclization of appropriate amines and carbonyl compounds.
- Substitution Reactions : Subsequent steps may involve halogenation or alkylation to introduce the chlorophenyl and fluorobenzyl groups.
- Final Coupling : The final product is obtained through coupling reactions that yield the desired carboxamide structure .
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the anticancer efficacy of a similar piperazine derivative against breast cancer cells. The compound demonstrated significant cytotoxicity at low micromolar concentrations, leading to cell cycle arrest and apoptosis through mitochondrial pathways .
Case Study: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, researchers tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Physicochemical Properties
Key analogues differ in substituent positions, halogenation patterns, and side-chain modifications. Below is a comparative overview:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula C20H20ClFN4O2.
Biological Activity
The compound 4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a piperazine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 388.8 g/mol. The structure includes a piperazine ring, a carboxamide group, and substituents that enhance its biological activity.
Anticancer Activity
Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. In vitro tests have shown that This compound can inhibit the growth of various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 14 |
| U87 (Glioblastoma) | >50 |
| MiaPaCa-2 (Pancreatic) | >50 |
These findings suggest that while the compound demonstrates moderate activity against certain cancer cell lines, it may not be effective against others, indicating a selective cytotoxic profile .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. It was found to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurodegenerative diseases and infections:
| Enzyme | Inhibition Type |
|---|---|
| Acetylcholinesterase | Moderate |
| Urease | Significant |
These results indicate that the compound may have therapeutic applications beyond oncology, particularly in neuropharmacology and infectious disease management .
Binding Affinity Studies
Docking studies have demonstrated that the compound exhibits strong binding interactions with bovine serum albumin (BSA), suggesting good bioavailability and distribution within biological systems. The binding affinity was assessed using computational methods, revealing key interactions with amino acid residues that could enhance its pharmacological effects .
Case Studies
Several case studies have highlighted the therapeutic potential of piperazine derivatives similar to This compound :
- Antitumor Effects : A study reported that modifications to piperazine structures significantly enhanced their antitumor activity against pancreatic cancer cell lines .
- Neuroprotective Effects : Another investigation revealed that certain piperazine derivatives could protect neuronal cells from oxidative stress, indicating potential use in treating neurodegenerative conditions .
Q & A
Basic: What synthetic strategies are optimal for preparing 4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide?
Answer:
The compound can be synthesized via multistep reactions involving:
Piperazine Functionalization : React 1-(3-chlorophenyl)piperazine with chloroethyl carboxamide intermediates under basic conditions (e.g., DBU) to form the carboxamide backbone .
Amide Coupling : Use EDC/HOBt or DCC as coupling agents to conjugate the 4-fluorobenzylamine moiety to the ethyl oxoacetate intermediate. Purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) is critical for isolating high-purity products .
Optimization : Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of piperazine to benzylamine derivatives) and solvent systems (e.g., dichloromethane or DMF) to improve yields (>70%) .
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Answer:
Combined analytical techniques are essential:
- NMR : Confirm the presence of the 3-chlorophenyl group (δ 7.2–7.4 ppm aromatic protons) and the 4-fluorobenzyl moiety (δ 4.3–4.5 ppm for CH₂-NH) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₂₀H₂₁ClFN₄O₂, exact mass 410.13) .
- X-ray Crystallography : Resolve piperazine ring conformation and hydrogen-bonding patterns (e.g., carboxamide N-H···O interactions) for polymorph characterization .
Basic: What preliminary biological screening approaches are recommended for this compound?
Answer:
Prioritize assays aligned with its structural analogs:
- Receptor Binding : Screen against dopamine D2/D3 receptors using radioligand displacement assays (e.g., [³H]spiperone competition) due to piperazine derivatives’ known CNS activity .
- Enzyme Inhibition : Test for PARP-1/2 inhibition (IC₅₀ < 100 nM) using fluorescence-based NAD⁺ depletion assays, as seen in structurally related phthalazinone derivatives .
- Cytotoxicity : Evaluate in BRCA1-deficient cell lines (e.g., HCC1937) to assess standalone anticancer potential .
Advanced: How can researchers address contradictory data in receptor selectivity studies?
Answer:
Contradictions often arise from assay conditions or substituent effects:
- Case Study : A 2,4-dichlorophenyl-substituted analog showed 50-fold higher D3 receptor selectivity than the 3-chlorophenyl variant in radioligand assays .
- Resolution :
- Perform Schild analysis to differentiate orthosteric vs. allosteric binding modes.
- Use molecular docking (e.g., AutoDock Vina) to model interactions with D3 receptor transmembrane domains, focusing on chlorine’s steric effects .
- Validate with functional assays (e.g., cAMP modulation in HEK293 cells) to confirm signaling outcomes .
Advanced: What computational methods predict metabolic stability for this compound?
Answer:
Key strategies include:
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., piperazine N-methylation or fluorobenzyl hydroxylation) .
- In Silico Toxicity : Screen for hERG channel inhibition (linked to QT prolongation) using PatchXpress models .
- Solubility Optimization : Modify the carboxamide group with polar substituents (e.g., sulfonamide) to enhance aqueous solubility (>50 μM) while retaining target affinity .
Advanced: How can researchers resolve discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer effects)?
Answer:
Discrepancies often stem from assay variability or off-target effects:
- Dose-Response Profiling : Test across a broad concentration range (1 nM–100 μM) to identify biphasic effects.
- Target Deconvolution : Use CRISPR-Cas9 knockout libraries in phenotypic screens to isolate primary vs. secondary targets .
- Structural Analog Comparison : Benchmark against N-(2-chloro-5-(trifluoromethyl)phenyl) derivatives, which show consistent anticancer activity (IC₅₀ ~2 μM in SW620 xenografts) .
Advanced: What strategies improve oral bioavailability for in vivo studies?
Answer:
Approaches derived from pharmacokinetic data on related compounds:
- Prodrug Design : Introduce acetylated or phosphorylated groups at the carboxamide nitrogen to enhance intestinal absorption .
- Cosolvent Formulation : Use PEG-400/water (60:40) to achieve >90% solubility for intraperitoneal dosing .
- Metabolic Shielding : Replace the fluorobenzyl group with a trifluoromethylpyridine moiety to reduce CYP3A4-mediated clearance .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer:
Use orthogonal methods:
- Photoaffinity Labeling : Incorporate a diazirine group into the piperazine ring to crosslink with target proteins in live cells .
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of PARP-1 in lysates after compound treatment (ΔTm > 3°C indicates binding) .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kₐₙ ~10⁵ M⁻¹s⁻¹, kₒff ~10⁻³ s⁻¹) for quantitative target validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
